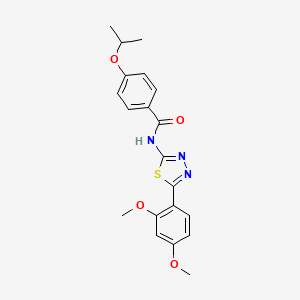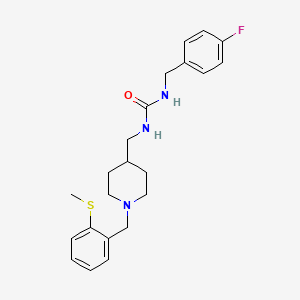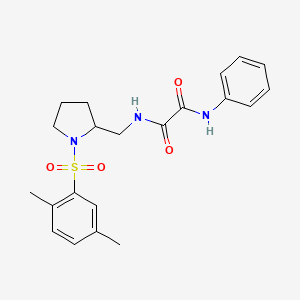
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. This compound is widely used in scientific research to study the role of hERG channels in cardiac function and arrhythmia.
Aplicaciones Científicas De Investigación
Colour Tuning and Light-Emitting Applications
The study on cationic bis-cyclometallated iridium(III) complexes, including those with sulfonyl-substituted ligands, demonstrates the potential for color tuning in light-emitting applications. These complexes exhibit green or blue emissions, with significant photoluminescence quantum yields, indicating their utility in the development of light-emitting electrochemical cells (LECs) for display and lighting technologies (Ertl et al., 2015).
Catalysis and Oxygen Transfer Mechanisms
Research on methyloxo(dithiolato)rhenium(V) complexes contributes to understanding the kinetics and mechanisms of oxygen transfer reactions. These studies are crucial for the development of catalysts in industrial and environmental processes, enhancing efficiency and sustainability (Lente & Espenson, 2000).
Advanced Materials Development
The synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties offers insights into materials science, particularly in creating polymers with high thermal stability, mechanical strength, and low dielectric constants. These materials are valuable for electronic, aerospace, and automotive applications due to their advanced properties (Liu et al., 2013).
Molecular Motion and Proton Brake Mechanisms
The study of N-Pyridyl-2-iso-propylaniline derivatives reveals mechanisms for decelerating rotational motions around chemical bonds through selective protonation. This research offers potential applications in the design of molecular machines and sensors, enabling controlled motion at the molecular level (Furukawa et al., 2020).
Molecular Interactions and Drug Design
Investigations into the molecular interactions of specific compounds with cannabinoid receptors highlight the role of structural conformers in binding efficiency and activity. Such studies are critical for drug design, offering pathways to developing more effective therapeutic agents with targeted actions (Shim et al., 2002).
Antimicrobial Activity and Chemical Synthesis
Research on the synthesis and antimicrobial activity of N-substituted pyrrolin-2-ones demonstrates the potential for developing new antibacterial and antifungal agents. This work contributes to addressing the growing challenge of antibiotic resistance, emphasizing the importance of novel chemical scaffolds in pharmaceutical research (Akbari et al., 2022).
Propiedades
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-10-11-16(2)19(13-15)29(27,28)24-12-6-9-18(24)14-22-20(25)21(26)23-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18H,6,9,12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBBCRHELAUISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

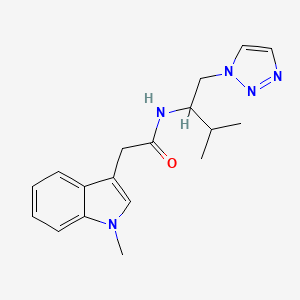
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)
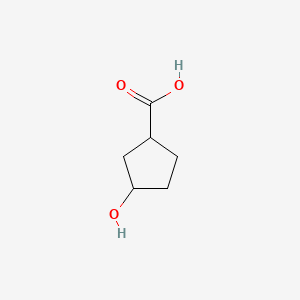
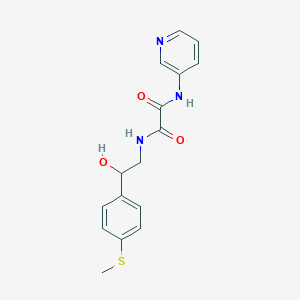
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
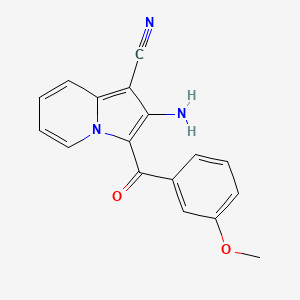
![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)
![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)
